molecular formula C22H25NO B1673188 1-Pentyl-3-(2-methylphenylacetyl)indole CAS No. 864445-39-6

1-Pentyl-3-(2-methylphenylacetyl)indole

Cat. No.: B1673188
CAS No.: 864445-39-6
M. Wt: 319.4 g/mol
InChI Key: YBIPNGRKUAVSBG-UHFFFAOYSA-N
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Description

It acts as a cannabinoid agonist with a high affinity for the central cannabinoid receptor (CB1) and a comparatively modest affinity for the peripheral cannabinoid receptor (CB2) . This compound is known for its psychoactive properties and has been used in scientific research to study the effects of synthetic cannabinoids on the human body.

Mechanism of Action

Target of Action

JWH-251, also known as 1-Pentyl-3-(2-methylphenylacetyl)indole or UNII-55H9NDH32M, is a synthetic cannabinoid from the phenylacetylindole family . It primarily targets the central cannabinoid (CB1) receptor, with a Ki value of 29 nM, and has a comparatively modest affinity for the peripheral cannabinoid (CB2) receptor, with a Ki value of 146 nM . The CB1 receptor is predominantly found in the brain and is responsible for mediating most of the psychotropic effects of cannabinoids .

Mode of Action

JWH-251 acts as a cannabinoid agonist, meaning it binds to and activates the CB1 and CB2 receptors . This activation stimulates GTPγS binding of CB1 and CB2 receptors . The interaction of JWH-251 with these receptors results in changes in the perception of pain and other sensations, as well as alterations in mood, memory, and appetite .

Biochemical Pathways

As a cannabinoid agonist, it is known to influence the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood, and memory

Pharmacokinetics

A study on the metabolism of jwh-251 suggests that it undergoes hydroxylation on various sites of the molecule . More research is needed to fully understand the ADME properties of JWH-251 and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of JWH-251’s action are largely due to its agonistic activity on the CB1 and CB2 receptors . This can lead to a variety of physiological effects, including alterations in pain perception, mood, memory, and appetite . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 251 involves the reaction of 1-pentylindole with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure JWH 251 .

Industrial Production Methods

Industrial production of JWH 251 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality JWH 251 for research purposes .

Chemical Reactions Analysis

Types of Reactions

JWH 251 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH 251. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .

Comparison with Similar Compounds

JWH 251 is similar to other synthetic cannabinoids such as:

Uniqueness

JWH 251 is unique due to its phenylacetyl group, which replaces the naphthoyl ring found in most aminoalkylindole cannabinoid compounds. This structural difference contributes to its distinct pharmacological profile and receptor selectivity .

Properties

IUPAC Name

2-(2-methylphenyl)-1-(1-pentylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO/c1-3-4-9-14-23-16-20(19-12-7-8-13-21(19)23)22(24)15-18-11-6-5-10-17(18)2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIPNGRKUAVSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235555
Record name JWH-251
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864445-39-6
Record name 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864445-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-251
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-251
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-251
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H9NDH32M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical techniques are commonly employed for the identification and quantification of JWH-251 in various matrices?

A: Several analytical techniques prove effective for identifying and quantifying JWH-251 (1-Pentyl-3-(2-methylphenylacetyl)indole). Gas Chromatography/Mass Spectrometry (GC/MS) [, ] and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [, ] are frequently utilized due to their ability to separate and detect this synthetic cannabinoid in complex mixtures. [] employed a DB-5MS capillary column for optimal separation in GC/MS, while [] achieved rapid separation using a Kinetex Biphenyl column in LC/MS/MS.

Q2: How does the structure of JWH-251 relate to other synthetic cannabinoids, and what insights do we have into its potential metabolism?

A: JWH-251 belongs to the phenylacetylindole family of synthetic cannabinoids. [, ] Research suggests that its metabolism likely mirrors that of other members within this group, such as JWH-203. Initial insights into the phase I metabolites of JWH-251 have been gained using GC-MS and LC-MS/MS. [] Further investigation into its metabolic pathways is crucial for understanding its duration of action and potential for detection.

Q3: What challenges arise when attempting to detect JWH-251 and other synthetic cannabinoids in biological samples for workplace drug testing?

A: The constantly evolving nature of the synthetic cannabinoid market poses a challenge for workplace drug testing. Standard procedures often focus on established substances. Methods validated for detecting a specific set of synthetic cannabinoids, like the 19 including JWH-251 validated in [], might not capture newer, unanticipated analogs. This highlights the need for adaptable and comprehensive analytical approaches to keep pace with new designer drugs.

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